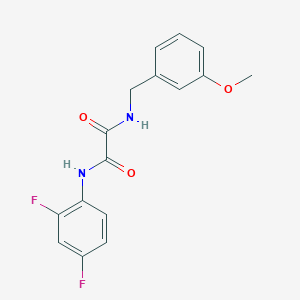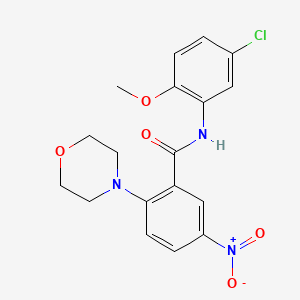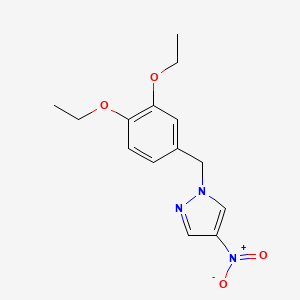![molecular formula C13H15ClN2O B4389973 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole](/img/structure/B4389973.png)
1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole
Vue d'ensemble
Description
1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole, also known as Clotrimazole, is a broad-spectrum antifungal agent used to treat various fungal infections. It is a synthetic imidazole derivative that belongs to the azole class of antifungal drugs. Clotrimazole is widely used in both clinical and laboratory settings due to its effectiveness against a wide range of fungi.
Mécanisme D'action
1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole exerts its antifungal activity by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the fungal cell membrane leads to the leakage of intracellular contents and ultimately cell death. 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.
Biochemical and Physiological Effects:
1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole has been shown to have a low toxicity profile and is generally well-tolerated. However, it can cause some side effects such as skin irritation, itching, and burning sensation. 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole can also interact with other drugs that are metabolized by cytochrome P450 enzymes, leading to potential drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole is widely used in laboratory experiments due to its broad-spectrum antifungal activity and low toxicity. However, it has some limitations, including its poor solubility in water and its potential to interact with other drugs that are metabolized by cytochrome P450 enzymes.
Orientations Futures
There are several potential future directions for 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole research. One area of interest is its potential anticancer activity. Further studies are needed to determine the mechanism of action and efficacy of 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole against various cancer types. Additionally, 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole could be investigated for its potential use in combination therapy with other anticancer drugs. Another area of interest is the development of new formulations of 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole that improve its solubility and bioavailability. Such formulations could enhance the effectiveness of 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole in clinical settings. Finally, 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole could be investigated for its potential use in the treatment of other fungal infections, such as those caused by dermatophytes and yeasts.
Applications De Recherche Scientifique
1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole has been extensively studied for its antifungal activity against various fungal species. It has been shown to be effective against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole has also been investigated for its potential anticancer activity. Studies have shown that 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole can induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-imidazole has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-[3-(4-chloro-3-methylphenoxy)propyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-11-9-12(3-4-13(11)14)17-8-2-6-16-7-5-15-10-16/h3-5,7,9-10H,2,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGUEUFUKRRJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4389900.png)
![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4389907.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4389919.png)
![1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4389925.png)
![ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate](/img/structure/B4389928.png)
![N-(4-ethoxyphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4389929.png)

![methyl 2-{[(cyclopropylamino)(oxo)acetyl]amino}benzoate](/img/structure/B4389942.png)


![N-(2-ethoxyphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4389961.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)-4-methylbenzamide](/img/structure/B4389965.png)
![4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4389967.png)
